(Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide
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Overview
Description
“(Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed .
Synthesis Analysis
Imidazo[1,2-a]pyridine derivatives have been synthesized and subjected to activity assessment in vitro and in vivo . A series of imidazo[1,2-a]pyridine derivatives had been synthesized . The synthesis of pyridine-containing biaryls is limited, and methods for the formation of unsymmetrical 2,2’-bis-pyridines are scarce .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives have been synthesized and subjected to activity assessment in vitro and in vivo . The synthesis of pyridine-containing biaryls is limited, and methods for the formation of unsymmetrical 2,2’-bis-pyridines are scarce .Scientific Research Applications
Synthesis and Biological Activity
Research has demonstrated the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, targeting potential antisecretory and cytoprotective antiulcer agents. While none of the compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, suggesting their potential in treating ulcerative conditions without affecting gastric acid secretion significantly J. Starrett et al., 1989.
Enhancing Cellular Uptake
Modifications to the hairpin γ-aminobutyric acid turn unit of Pyrrole–imidazole (Py–Im) hairpin polyamides, which are programmable DNA-binding oligomers, can significantly enhance cellular uptake and biological activity. The introduction of a simple aryl group at the turn potentiates the biological effects of these compounds by up to two orders of magnitude, highlighting an advancement in controlling the intracellular concentration of Py–Im polyamides for therapeutic applications J. Meier et al., 2012.
Novel Synthetic Routes
Studies have explored efficient one-pot synthesis methodologies for functionalized imidazo[1,2-a]pyridines and the unexpected synthesis of novel tetracyclic derivatives through nucleophilic aromatic substitution. These methods offer new avenues for the synthesis of complex imidazo[1,2-a]pyridine derivatives, which are crucial for further pharmaceutical development Charles R. K. Changunda et al., 2020.
Therapeutic Agent Development
The imidazo[1,2-a]pyridine scaffold is identified as a "drug prejudice" structure due to its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. Structural modifications of this scaffold have led to the discovery and development of novel therapeutic agents, showcasing the scaffold's potential in creating new derivatives and drug-like chemical libraries for biological screening A. Deep et al., 2016.
Addressing Drug Metabolism Challenges
Efforts to reduce the metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidines have highlighted the importance of altering the heterocycle or blocking reactive sites as effective strategies. These findings are instrumental in guiding drug discovery programs to circumvent AO-mediated drug metabolism, enhancing the pharmacokinetic profiles of new drug candidates A. Linton et al., 2011.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been broadly studied due to their great biological activity . They have shown antiviral, anti-inflammatory, analgesic, antipyretic, antiulcer, and antibacterial properties .
Mode of Action
It’s worth noting that the imidazo[1,2-a]pyridine core is a crucial pharmacophore in many bioactive molecules . The interaction of these compounds with their targets often leads to changes in cellular processes, which could potentially explain their wide range of biological activities.
Biochemical Pathways
Compounds with the imidazo[1,2-a]pyridine core have been found to interact with various biochemical pathways due to their broad biological activity .
Result of Action
Compounds with the imidazo[1,2-a]pyridine core have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
(Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c18-11-13(17(22)20-14-6-2-1-3-7-14)10-15-12-19-16-8-4-5-9-21(15)16/h4-5,8-10,12,14H,1-3,6-7H2,(H,20,22)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDZDRJKKTVSQY-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CN=C3N2C=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CN=C3N2C=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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